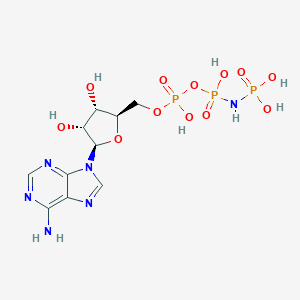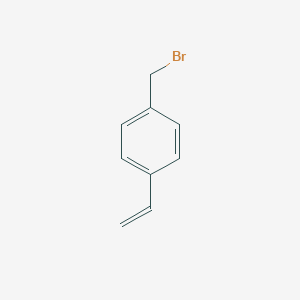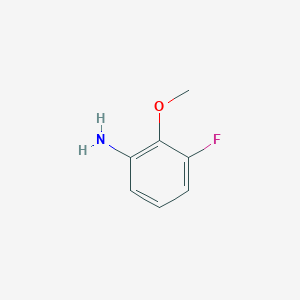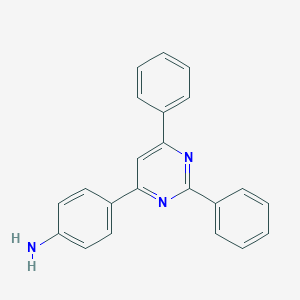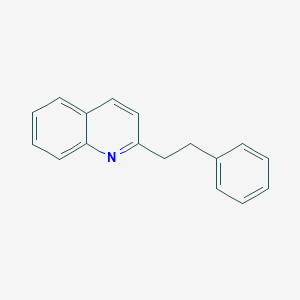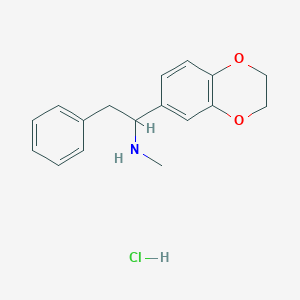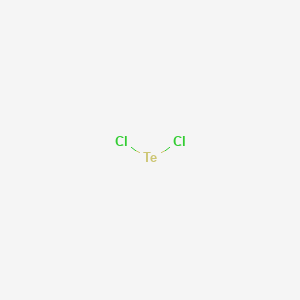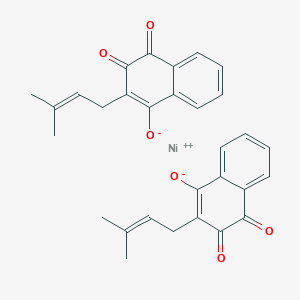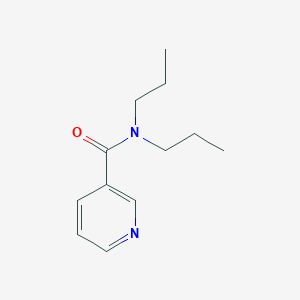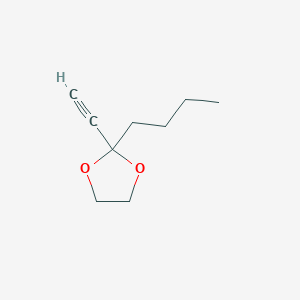
2-Butyl-2-ethynyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-ethynyl-1,3-dioxolane, also known as BED, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. BED belongs to the class of compounds known as dioxolanes, which are characterized by a six-membered ring containing two oxygen atoms. BED is a highly reactive compound that has been used in a variety of chemical reactions, and its unique chemical properties make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 2-Butyl-2-ethynyl-1,3-dioxolane is not fully understood, but it is believed to be related to its ability to form stable complexes with certain chemical compounds. 2-Butyl-2-ethynyl-1,3-dioxolane has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
2-Butyl-2-ethynyl-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation, and to protect against certain types of cellular damage. 2-Butyl-2-ethynyl-1,3-dioxolane has also been shown to have potential anticancer and antiviral properties, although further research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Butyl-2-ethynyl-1,3-dioxolane in lab experiments is its unique chemical properties, which make it a versatile reagent for a variety of chemical reactions. However, 2-Butyl-2-ethynyl-1,3-dioxolane is also highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, the potential toxicity of 2-Butyl-2-ethynyl-1,3-dioxolane must be carefully considered when using it in lab experiments.
Orientations Futures
There are many potential future directions for research on 2-Butyl-2-ethynyl-1,3-dioxolane, including further studies on its potential therapeutic applications, such as in drug delivery systems or as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action of 2-Butyl-2-ethynyl-1,3-dioxolane and its potential biochemical and physiological effects. Finally, new synthesis methods for 2-Butyl-2-ethynyl-1,3-dioxolane may be developed to improve its purity and yield, making it more useful for scientific research.
Méthodes De Synthèse
2-Butyl-2-ethynyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of butyl lithium with ethynyl alcohol, followed by reaction with formaldehyde and acetic anhydride. This method has been shown to produce high yields of 2-Butyl-2-ethynyl-1,3-dioxolane with good purity.
Applications De Recherche Scientifique
2-Butyl-2-ethynyl-1,3-dioxolane has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a solvent in chemical reactions, and as a stabilizer for certain chemical compounds. 2-Butyl-2-ethynyl-1,3-dioxolane has also been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with certain drugs.
Propriétés
Numéro CAS |
128957-79-9 |
|---|---|
Nom du produit |
2-Butyl-2-ethynyl-1,3-dioxolane |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-butyl-2-ethynyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-9(4-2)10-7-8-11-9/h2H,3,5-8H2,1H3 |
Clé InChI |
OHEXQBHJPSILGE-UHFFFAOYSA-N |
SMILES |
CCCCC1(OCCO1)C#C |
SMILES canonique |
CCCCC1(OCCO1)C#C |
Synonymes |
1,3-Dioxolane, 2-butyl-2-ethynyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



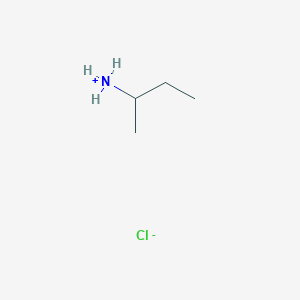
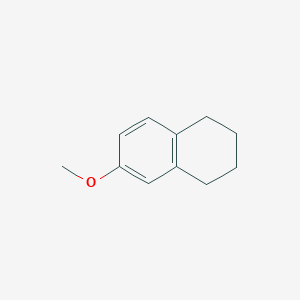
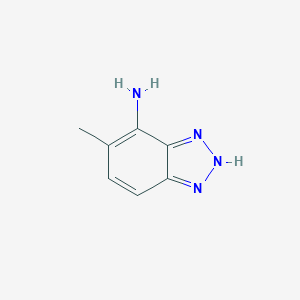
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
